molecular formula C24H30ClN7O3S B610194 Presatovir CAS No. 1353625-73-6

Presatovir

Número de catálogo B610194
Número CAS: 1353625-73-6
Peso molecular: 532.06
Clave InChI: GOFXWTVKPWJNGD-UWJYYQICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Presatovir, also known as GS-5806, is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV). It acts as a fusion inhibitor and has shown promising results in Phase II clinical trials .


Molecular Structure Analysis

Presatovir has a molecular formula of C24H30ClN7O3S and a molar mass of 532.06 g/mol . The IUPAC name for Presatovir is N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide .


Physical And Chemical Properties Analysis

Presatovir has a molecular weight of 532.1 g/mol. Its structure includes several functional groups, such as amide, sulfonamide, and chlorophenyl groups .

Aplicaciones Científicas De Investigación

  • Efficacy in Reducing Viral Load and Clinical Disease Severity : In a study by Stray et al. (2020), presatovir was shown to significantly reduce viral load and clinical disease severity in a dose-dependent manner in adults experimentally infected with RSV (Stray et al., 2020).

  • Drug Resistance Profile : The same study also reported that treatment-emergent amino acid substitutions in the F gene of RSV were identified, with some reducing RSV susceptibility to presatovir. However, these substitutions did not significantly affect peak viral load or clinical manifestations of RSV disease (Stray et al., 2020).

  • Phase 2b Studies in Naturally RSV-Infected Adults : In a combined analysis of four phase 2b studies, Porter et al. (2018) observed varying rates of resistance development across different patient populations and dosing regimens. However, the development of resistance did not impact clinical outcomes (Porter et al., 2018).

  • Safety, Tolerability, and Pharmacokinetics : A phase 1 study described by German et al. (2018) found that presatovir exhibited a favorable safety and pharmacokinetic profile, supporting its once-daily dosing (German et al., 2018).

  • Treatment in Hematopoietic Cell Transplant Recipients : A study by Marty et al. (2019) found that presatovir was well-tolerated in hematopoietic-cell transplant recipients with RSV lower respiratory tract infection, but did not improve virologic or clinical outcomes compared to placebo (Marty et al., 2019).

  • Drug-Drug Interaction Profile : Xin et al. (2018) investigated the drug-drug interaction profile of presatovir, noting it to be well-tolerated with most common adverse events being dizziness and somnolence during certain treatments (Xin et al., 2018).

  • Assessment of Drug Resistance during Clinical Trials : Another study by Porter et al. (2020) summarized drug resistance analyses in four phase 2b trials, noting that subjects with genotypic resistance development had decreased virologic responses compared to those without genotypic resistance, but had comparable clinical outcomes (Porter et al., 2020).

Direcciones Futuras

Presatovir has been evaluated in hematopoietic-cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI). While the treatment was well-tolerated, it did not significantly improve virologic or clinical outcomes versus placebo . Future studies in this population should incorporate novel methods to evaluate virus-related injury and treatment effects . Another study suggests that early treatment, before LRTI develops, is key for success in future studies .

Propiedades

IUPAC Name

N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFXWTVKPWJNGD-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028097
Record name Presatovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Presatovir

CAS RN

1353625-73-6
Record name Presatovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Presatovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Presatovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRESATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
331
Citations
D Hanfelt-Goade, N Maimon, A Nimer… - C17. New insights in …, 2018 - atsjournals.org
… RATIONALE: Presatovir has … presatovir in hospitalized adults infected with RSV. METHODS: RSV infected subjects with ≤ 5 days of symptoms were randomized (1:1) to oral presatovir …
Number of citations: 27 www.atsjournals.org
Y Xin, W Weng, BP Murray… - The Journal of …, 2018 - Wiley Online Library
… presatovir is not a sensitive substrate of P-gp, BCRP, or OATP1B1/1B3. As expected, based on the role of CYP3A in presatovir metabolism, presatovir … coadministration of presatovir with …
Number of citations: 6 accp1.onlinelibrary.wiley.com
RF Chemaly, SS Dadwal, A Bergeron… - Clinical Infectious …, 2020 - academic.oup.com
… We evaluated the RSV fusion inhibitor presatovir in a … , presatovir reduced the RSV viral load and the severity of clinical disease [26]. In the current study, we evaluated presatovir’s safety…
Number of citations: 53 academic.oup.com
FM Marty, RF Chemaly, KM Mullane… - Clinical Infectious …, 2020 - academic.oup.com
Background Presatovir significantly reduced nasal viral load, signs, and symptoms of respiratory syncytial virus (RSV) infection in a human challenge study. We evaluated presatovir in …
Number of citations: 48 academic.oup.com
DP Porter, Y Guo, J Perry, DL Gossage… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
This study summarizes drug resistance analyses in 4 recent phase 2b trials of the respiratory syncytial virus (RSV) fusion inhibitor presatovir in naturally infected adults. Adult …
Number of citations: 13 journals.asm.org
J Gottlieb, F Torres, T Haddad, G Dhillon… - The Journal of Heart and …, 2023 - Elsevier
… This study evaluated the RSV fusion inhibitor presatovir in RSV-infected lung … of presatovir on RSV viral load, RSV symptoms, and lung function. The study also confirmed presatovir …
Number of citations: 5 www.sciencedirect.com
D Porter, Y Guo, J Perry, D Gossage… - Open Forum …, 2018 - academic.oup.com
Background Presatovir is an oral respiratory syncytial virus (RSV) fusion inhibitor in development for the treatment of RSV infection. Results from a healthy volunteer challenge study …
Number of citations: 4 academic.oup.com
P German, Y Xin, JW Chien, W Weng… - The Journal of …, 2018 - Wiley Online Library
… , and pharmacokinetics of presatovir in healthy adults following … Presatovir exhibited favorable safety and pharmacokinetic profiles that supported once‐daily dosing. Presatovir …
Number of citations: 12 accp1.onlinelibrary.wiley.com
J Gottlieb, F Torres, T Haddad, G Dhillon… - The Journal of Heart …, 2018 - jhltonline.org
… We evaluated the safety and efficacy of presatovir in LT … Presatovir had no effect on symptoms assessed by the mean time weighted average change in FLU-PRO TM score (presatovir -…
Number of citations: 28 www.jhltonline.org
K Stray, M Perron, DP Porter, F Anderson… - The Journal of …, 2020 - academic.oup.com
… F gene sequenced to monitor presatovir resistance. Effects of identified amino acid substitutions on in vitro susceptibility to presatovir, viral fitness, and clinical outcome were assessed. …
Number of citations: 9 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.